Boc-arg(mbs)-OH

Übersicht

Beschreibung

Boc-arg(mbs)-OH, also known as tert-butoxycarbonyl-arginine(mbs)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which shields the amino group of arginine during chemical reactions. This compound is particularly valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-arg(mbs)-OH typically involves the protection of the amino group of arginine with the Boc group. The process begins with the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. This reaction forms the Boc-protected arginine. The reaction conditions usually involve:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 0°C

Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-arg(mbs)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as carbodiimides (e.g., DCC, EDC) and additives like HOBt or HOAt.

Substitution Reactions: Replacement of the Boc group with other protective groups or functional groups.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane (DCM) or methanol (MeOH)

Coupling: DCC or EDC with HOBt or HOAt in solvents like DMF or DCM

Substitution: Various nucleophiles in the presence of bases like triethylamine

Major Products

The major products formed from these reactions include deprotected arginine, peptide chains, and substituted arginine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Boc-arg(mbs)-OH has a wide range of applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins for research in biochemistry and molecular biology.

Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the modification of biomolecules for various applications, such as imaging, diagnostics, and targeted drug delivery.

Enzyme Studies: Used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

Wirkmechanismus

The mechanism of action of Boc-arg(mbs)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group of arginine can participate in further chemical reactions, such as coupling with other amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.

Vergleich Mit ähnlichen Verbindungen

Boc-arg(mbs)-OH can be compared with other Boc-protected amino acids, such as:

Boc-Val-Pro-Arg-7-amido-4-methylcoumarin: Used as a fluorogenic substrate in enzyme assays.

Boc-Arg-Val-Arg-Arg-AMC: Utilized in the study of proteases like furin and proprotein convertase 4.

The uniqueness of this compound lies in its specific application in the synthesis of arginine-containing peptides and its compatibility with various peptide synthesis protocols. Its stability and ease of deprotection make it a preferred choice for researchers working with arginine-rich peptides.

Biologische Aktivität

Boc-Arg(mbs)-OH, a derivative of arginine, is an amino acid compound featuring a Boc (tert-butyloxycarbonyl) protecting group and a mbs (methanesulfonyl) modification. This compound has garnered attention in various fields of biochemical research, particularly for its role in peptide synthesis and potential biological applications. This article explores the biological activity of this compound, including its synthesis, properties, and case studies highlighting its effects.

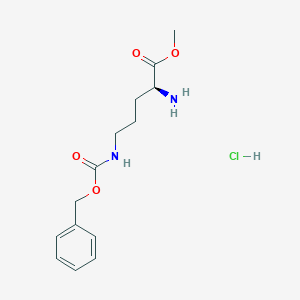

The molecular formula for this compound is , with a molecular weight of 436.57 g/mol. The structure includes a basic arginine backbone modified with a Boc group for protection during synthesis and an mbs moiety that can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈N₄O₇S |

| Molecular Weight | 436.57 g/mol |

| CAS Number | 58810-09-6 |

| Melting Point | Not specified |

| Solubility | Soluble in water |

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Boc group serves to protect the amino group during the coupling reactions. The introduction of the mbs group provides unique characteristics that may enhance the compound's interaction with biological targets.

Research indicates that compounds like this compound can stabilize reactive intermediates in various chemical reactions, including those involved in peptide synthesis and drug development . The mbs modification may also enhance solubility and bioavailability, critical factors for therapeutic applications.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. In one investigation, the compound was tested against several bacterial strains, showing effective inhibition of growth at varying concentrations. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Immunomodulatory Effects

This compound has shown promise in modulating immune responses. In vitro studies indicated that it could enhance cytokine production in immune cells, suggesting potential applications in immunotherapy. Specifically, it was found to upregulate interleukin production, which plays a vital role in immune system signaling .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent against common pathogens.

- Immunomodulation in Mice : Another study investigated the effects of this compound on Balb/c mice. Mice treated with varying doses showed significant increases in serum levels of IgG and IgM, indicating enhanced humoral immune responses compared to control groups .

- Peptide Synthesis Applications : Research highlighted the utility of this compound in synthesizing complex peptides for drug delivery systems. The incorporation of this compound into peptide chains improved stability and efficacy in cellular uptake assays .

Eigenschaften

IUPAC Name |

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUPPTBECADHBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.